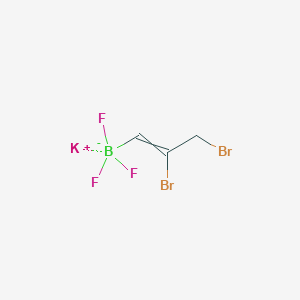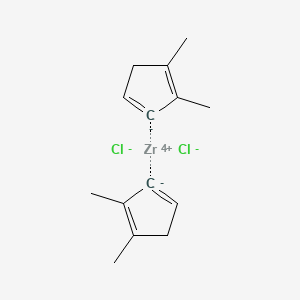
bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is an organometallic compound with the molecular formula C14H18Cl2Zr. It is a zirconium complex where the zirconium atom is bonded to two 1,2-dimethylcyclopentadienyl ligands and two chloride ions. This compound is known for its applications in catalysis and organic synthesis due to its stability and reactivity .
Méthodes De Préparation
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with 1,2-dimethylcyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2(C5H6(CH3)2)→(C5H5(CH3)2)2ZrCl2+2HCl
In industrial settings, the synthesis involves careful control of temperature and pressure to optimize yield and purity. The compound is usually purified by recrystallization from organic solvents such as diethyl ether or dichloromethane .
Analyse Des Réactions Chimiques
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the zirconium center changes its oxidation state.
Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-density polyethylene and other polymers.
Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride involves the coordination of the zirconium center with various substrates. The 1,2-dimethylcyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Bis-(1,2-Dimethylcyclopentadienyl)zirconium dichloride is unique due to its specific ligand structure and reactivity. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has unsubstituted cyclopentadienyl ligands and is also used as a catalyst in polymerization reactions.
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride: Similar to the 1,2-dimethyl derivative but with different methyl group positions, affecting its reactivity and stability.
Bis(indenyl)zirconium dichloride: Contains indenyl ligands and is used in similar catalytic applications but offers different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H18Cl2Zr |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
OSIHYASBAJHECK-UHFFFAOYSA-L |
SMILES canonique |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


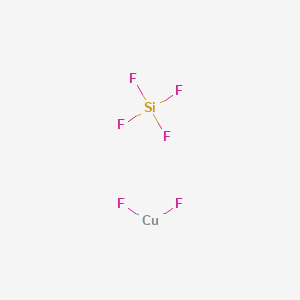
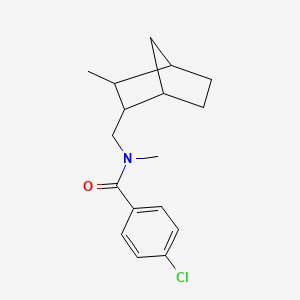
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
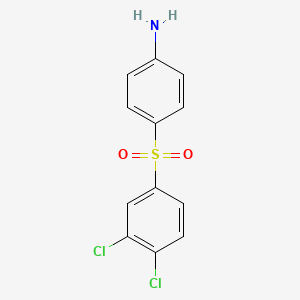

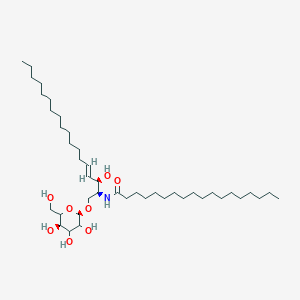
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
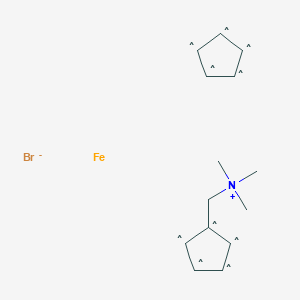
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




